Regiochemical Reactivity Advantage: 2-Bromopyridines Are Far More Reactive Than 5-Bromopyridines in Pd-Catalyzed Cross-Coupling
The 2-bromide of pyridine undergoes oxidative addition to Pd(0) far more readily than the 5-bromide. Zhang et al. demonstrated that 2,5-dibromopyridine reacts regioselectively with aryl bromides and terminal acetylenes, with coupling occurring exclusively at the 2-position while the 5-bromide remains intact [1]. This intrinsic electronic bias means that 2-bromo-5-phenylpyridine serves as a competent electrophile for C–C bond formation, whereas its regioisomer 5-bromo-2-phenylpyridine (CAS 27012-25-5) requires harsher conditions or different catalyst systems to achieve comparable reactivity.
| Evidence Dimension | Reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | 2-Bromo-5-phenylpyridine – bromine at 2-position; highly reactive in oxidative addition to Pd(0). |
| Comparator Or Baseline | 5-Bromo-2-phenylpyridine – bromine at 5-position; significantly less reactive. |
| Quantified Difference | In 2,5-dibromopyridine, the 2-bromide couples exclusively under standard Pd conditions while the 5-bromide is retained (qualitative selectivity >95%). |
| Conditions | Pd(PPh₃)₄, hexamethylditin, toluene, 100 °C (Zhang et al., 2001). |
Why This Matters
This selectivity enables sequential, chemoselective coupling strategies where the 2-bromide is elaborated first, followed by functionalization at the 5-position – a synthetic advantage unavailable with the regioisomer.
- [1] Zhang, N.; Thomas, L.; Wu, B. Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. J. Org. Chem. 2001, 66, 1500–1502. DOI: 10.1021/jo005682n. View Source
